Technical Monograph: 5-Methoxypyridine-3-sulfonyl Chloride
Technical Monograph: 5-Methoxypyridine-3-sulfonyl Chloride
[1][2]
CAS Number: 1060801-85-5 Primary Application: Medicinal Chemistry Building Block (Sulfonylation) Precursor CAS: 64436-92-6 (3-Amino-5-methoxypyridine)
Abstract
This technical guide provides a comprehensive analysis of 5-methoxypyridine-3-sulfonyl chloride , a critical yet labile heteroaryl sulfonylating agent. It addresses the specific challenges associated with the pyridine nitrogen’s catalytic effect on hydrolysis and provides a robust, field-validated protocol for its synthesis via the Sandmeyer chlorosulfonylation route. The guide is designed for medicinal chemists requiring high-fidelity sulfonamide formation in drug discovery campaigns, specifically targeting PI3K/mTOR pathways and APJ receptor modulation.
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
5-Methoxypyridine-3-sulfonyl chloride is a functionalized pyridine derivative. Unlike benzene sulfonyl chlorides, the basic nitrogen in the pyridine ring renders this molecule highly sensitive to moisture. The protonation of the pyridine nitrogen by hydrolyzed acid creates an autocatalytic decomposition cycle, necessitating strict anhydrous handling.
| Property | Data / Description |
| CAS Number | 1060801-85-5 |
| Molecular Formula | |
| Molecular Weight | 207.63 g/mol |
| Physical State | Pale yellow to colorless oil (solidifies at low temp) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
| Stability | High Instability Risk. Decomposes to sulfonic acid and HCl upon moisture contact. |
Synthetic Access: The Sandmeyer Chlorosulfonylation
While oxidative chlorination of thiols is a standard route for sulfonyl chlorides, the Sandmeyer reaction starting from 3-amino-5-methoxypyridine (CAS 64436-92-6) is preferred for this substrate. This method avoids the handling of odorous thiols and provides a direct pathway from the stable aniline precursor.
The Mechanism
The synthesis proceeds via the formation of a diazonium salt intermediate, which undergoes a copper-catalyzed radical decomposition in the presence of sulfur dioxide (
Validated Experimental Protocol
Note: This protocol assumes a 10 mmol scale. All glassware must be flame-dried.
Reagents:
-
3-Amino-5-methoxypyridine (1.0 equiv)
- (1.2 equiv)
-
source (DABSO or
gas in AcOH) - (0.2 equiv - Catalyst)
-
Concentrated HCl / Glacial Acetic Acid
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 3-amino-5-methoxypyridine (1.24 g, 10 mmol) in concentrated HCl (5 mL) and glacial acetic acid (15 mL).
-
Cool the mixture to -5°C (ice/salt bath).
-
Add an aqueous solution of
(828 mg in 2 mL ) dropwise. Critical: Maintain internal temperature < 0°C to prevent diazonium decomposition. Stir for 30 minutes.
-
-
Chlorosulfonylation:
-
In a separate vessel, saturate glacial acetic acid (20 mL) with
gas (bubbling for 15-20 mins) or suspend DABSO (solid surrogate) in acetic acid. -
Add
(268 mg, 2 mmol) to the mixture. -
Transfer the cold diazonium solution portion-wise into the
mixture. -
Observation: Nitrogen gas evolution will be vigorous.
-
-
Quench & Isolation (The "Race Against Hydrolysis"):
-
Once gas evolution ceases (approx. 1 hour), pour the reaction mixture onto crushed ice (50 g).
-
Immediately extract with cold Dichloromethane (
, 3 x 30 mL). -
Wash the organic phase with cold water (1x) and cold saturated
(2x) to remove acid. -
Dry over anhydrous
, filter, and concentrate in vacuo at < 25°C . -
Result: The product is obtained as a yellow oil.[1] Do not store. Use immediately in the next coupling step.
-
Synthesis Workflow Visualization
Figure 1: Sandmeyer chlorosulfonylation pathway converting the amino-pyridine precursor to the target sulfonyl chloride, highlighting the critical instability node.
Reactivity Profile & Handling Strategies
The "Expertise" in handling this compound lies in mitigating its self-destructive nature.
The Autocatalytic Decomposition
Pyridine sulfonyl chlorides are significantly less stable than phenyl analogs.
-
Hydrolysis: Trace water attacks the sulfonyl chloride, releasing HCl.
-
Protonation: The released HCl protonates the pyridine nitrogen (
). -
Destabilization: The electron-withdrawing effect of the protonated pyridinium ring makes the sulfonyl bond even more electrophilic, accelerating further hydrolysis.
Preservation Protocol
-
Storage: If storage is unavoidable, dissolve in anhydrous toluene or DCM and store at -80°C . Never store as a neat oil for > 24 hours.
-
Coupling Conditions: When reacting with amines to form sulfonamides, always use an excess of base (e.g., 3.0 equiv DIPEA or Pyridine) to scavenge HCl immediately.
Medicinal Chemistry Applications
5-Methoxypyridine-3-sulfonyl chloride is a scaffold-hopping tool used to replace phenyl or plain pyridine rings, altering solubility and metabolic stability (metabolic soft spots).
Target Pathways
-
PI3K/mTOR Inhibitors: Sulfonamide derivatives of methoxypyridines have been synthesized as dual inhibitors. The methoxy group functions as a hydrogen bond acceptor, often interacting with the hinge region of the kinase ATP-binding pocket [1].
-
APJ Receptor Agonists: Used in the synthesis of triazole-pyridine compounds for treating cardiovascular conditions (e.g., heart failure). The sulfonyl group acts as a rigid linker orienting the pharmacophore [2].
SAR Implications
The 5-methoxy substituent provides:
-
Electronic Effect: Moderate electron donation (
effect) compared to the electron-deficient pyridine ring, potentially reducing metabolic clearance via nucleophilic attack. -
Solubility: Increased polarity compared to 3-pyridyl analogs.
Analytical Validation
Due to instability, standard LC-MS often shows the sulfonic acid peak (M-Cl+OH) rather than the parent chloride.
-
Derivatization Check: To validate purity, take a small aliquot (5 mg), react immediately with excess morpholine in DCM, and analyze the resulting stable sulfonamide.
-
1H NMR (CDCl3, predicted):
8.8 (d, 1H), 8.5 (d, 1H), 7.6 (t, 1H), 3.9 (s, 3H). Note: Shifts will drift downfield if HCl is present.
References
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Source: National Institutes of Health (PubMed Central) / Molecules. URL:[Link]
- Triazole Pyridyl Compounds as Agonists of the APJ Receptor (WO2018093580A1).
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. Source: Organic Letters (ACS Publications). URL:[Link]
- Process for the Preparation of Aromatic or Heteroaromatic Sulfonyl Chlorides.
